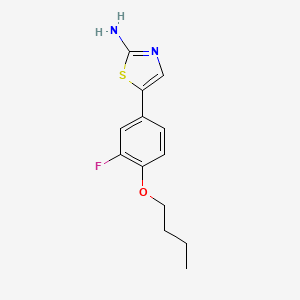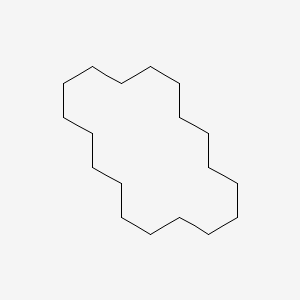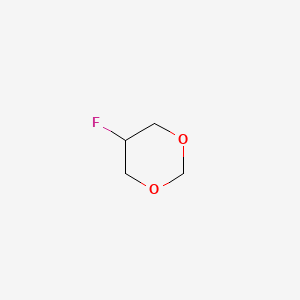
N,N'-(Ethane-1,1-diyl)di(ethan-1-imine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-(Ethane-1,1-diyl)di(ethan-1-imine) is an organic compound characterized by the presence of two ethan-1-imine groups connected by an ethane-1,1-diyl bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Ethane-1,1-diyl)di(ethan-1-imine) typically involves the reaction of ethan-1-imine with ethane-1,1-diyl dichloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is usually heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of N,N’-(Ethane-1,1-diyl)di(ethan-1-imine) may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-(Ethane-1,1-diyl)di(ethan-1-imine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The imine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
N,N’-(Ethane-1,1-diyl)di(ethan-1-imine) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein modifications.
Industry: It is used in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism by which N,N’-(Ethane-1,1-diyl)di(ethan-1-imine) exerts its effects involves interactions with specific molecular targets. The imine groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that alter their function. The pathways involved in these interactions are complex and depend on the specific context of the research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-(Ethane-1,2-diyl)bis(N-methylformamide): This compound has a similar structure but with different functional groups.
N,N’-(Ethane-1,1-diyl)dibenzamide: Another structurally related compound with benzamide groups.
Uniqueness
N,N’-(Ethane-1,1-diyl)di(ethan-1-imine) is unique due to its specific structural arrangement and the presence of two imine groups
Eigenschaften
CAS-Nummer |
623-75-6 |
|---|---|
Molekularformel |
C6H12N2 |
Molekulargewicht |
112.17 g/mol |
IUPAC-Name |
N-[1-(ethylideneamino)ethyl]ethanimine |
InChI |
InChI=1S/C6H12N2/c1-4-7-6(3)8-5-2/h4-6H,1-3H3 |
InChI-Schlüssel |
ISEOGGKRGWIMMK-UHFFFAOYSA-N |
Kanonische SMILES |
CC=NC(C)N=CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6h-Spiro[benzo[c]acridine-5,1'-cyclopentane]](/img/structure/B14757599.png)
![1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B14757605.png)
![1-(2-acetamido-3,3-dimethylbutanoyl)-3-fluoro-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B14757608.png)


![[S(R)]-N-[(R)-(4-(tert-Butyl)phenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14757632.png)



